Cefpodoxime Proxetil Impurity B
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Overview
Description
Cefpodoxime Proxetil Impurity B, also known as 3-Methyl 3-De (methoxymethyl) Cefpodoxime, is a chemical impurity associated with the synthesis and degradation of Cefpodoxime Proxetil. Cefpodoxime Proxetil is an oral, third-generation cephalosporin antibiotic used to treat various bacterial infections. Impurities like this compound are crucial to identify and characterize to ensure the safety and efficacy of the pharmaceutical product .
Mechanism of Action
Target of Action
Cefpodoxime Proxetil Impurity B is an impurity of Cefpodoxime Proxetil , a third-generation cephalosporin antibiotic . The primary targets of Cefpodoxime Proxetil are the penicillin-binding proteins (PBPs) located in the bacterial cell wall . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .
Mode of Action
Cefpodoxime Proxetil, from which this compound is derived, is a prodrug. It is absorbed and de-esterified in the gastrointestinal tract to its active form, Cefpodoxime . Cefpodoxime acts by inhibiting the synthesis of the bacterial cell wall. It binds preferentially to PBP 3, inhibiting the production of peptidoglycan, the primary constituent of bacterial cell walls . This results in the destabilization and eventual rupture of the cell wall, leading to bacterial cell death .
Biochemical Pathways
This disruption in the cell wall synthesis pathway leads to bacterial cell lysis and death .
Pharmacokinetics
Cefpodoxime proxetil, the parent compound, is known to have an oral bioavailability of approximately 50%, which is increased when taken with food . It has an elimination half-life of 2-3 hours in adults, which is prolonged in renal failure . Approximately 29 to 33% of the administered Cefpodoxime dose is excreted unchanged in the urine in 12 hours .
Result of Action
The result of the action of Cefpodoxime Proxetil is the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . As this compound is an impurity of Cefpodoxime Proxetil, it may share some of these effects.
Action Environment
The action of Cefpodoxime Proxetil can be influenced by various environmental factors. For instance, its absorption can be enhanced when taken with food . The pH of the environment can also affect the stability and efficacy of cephalosporin antibiotics like Cefpodoxime Proxetil . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cefpodoxime Proxetil Impurity B involves multiple steps. Cefpodoxime acid is treated with 1-iodoethyl isopropyl carbonate to produce Cefpodoxime Proxetil. The impurity can form during this process due to incomplete reactions or side reactions. The reaction conditions typically involve the use of solvents like methanol and bases such as sodium iodide .
Industrial Production Methods
In industrial settings, the production of Cefpodoxime Proxetil and its impurities is monitored using high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The process involves stringent control of reaction conditions and purification steps to minimize the formation of impurities .
Chemical Reactions Analysis
Types of Reactions
Cefpodoxime Proxetil Impurity B can undergo various chemical reactions, including:
Oxidation: The impurity can be oxidized to form sulfoxides.
Reduction: Reduction reactions can convert the impurity back to its parent compound.
Substitution: Substitution reactions can occur at the thiazole ring or the methoxyimino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, reduced forms of the impurity, and substituted derivatives .
Scientific Research Applications
Cefpodoxime Proxetil Impurity B is primarily studied to understand the stability and degradation pathways of Cefpodoxime Proxetil. Its characterization helps in improving the formulation and storage conditions of the antibiotic. Additionally, studying this impurity aids in developing better analytical methods for quality control in the pharmaceutical industry .
Comparison with Similar Compounds
Similar Compounds
Cefpodoxime Acid: Another impurity formed during the synthesis of Cefpodoxime Proxetil.
∆2-Cefpodoxime Proxetil: A stereoisomer of Cefpodoxime Proxetil.
Cefotaxime Proxetil: A related cephalosporin antibiotic with similar impurities.
Uniqueness
Cefpodoxime Proxetil Impurity B is unique due to its specific structure and formation pathway. Its identification and characterization are essential for ensuring the purity and safety of Cefpodoxime Proxetil .
Properties
CAS No. |
947692-14-0 |
---|---|
Molecular Formula |
C20H25N5O8S2 |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H25N5O8S2/c1-8(2)31-20(29)33-10(4)32-18(28)14-9(3)6-34-17-13(16(27)25(14)17)23-15(26)12(24-30-5)11-7-35-19(21)22-11/h7-8,10,13,17H,6H2,1-5H3,(H2,21,22)(H,23,26)/b24-12+/t10?,13-,17-/m1/s1 |
InChI Key |
IETSABQUOKHCMQ-ARQQQZAOSA-N |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OC(C)OC(=O)OC(C)C |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OC(C)OC(=O)OC(C)C |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OC(C)OC(=O)OC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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